
Cavosonstat
Vue d'ensemble
Description
Cavosonstat (N91115) is an orally active S-nitrosoglutathione reductase (GSNOR) inhibitor that functions as a CFTR stabilizer. It targets cystic fibrosis (CF) caused by the F508del mutation in the CFTR gene. By inhibiting GSNOR, this compound elevates endogenous S-nitrosoglutathione (GSNO) levels, which promotes CFTR maturation and plasma membrane stability . Preclinical studies demonstrated its ability to enhance CFTR protein quantity and function, particularly when combined with CFTR correctors (e.g., lumacaftor) and potentiators (e.g., ivacaftor). However, phase II clinical trials failed to show significant improvements in lung function or sweat chloride concentration when used in combination therapies, leading to the termination of its development for CF .
Méthodes De Préparation
Synthetic Routes for Cavosonstat
The synthesis of this compound revolves around constructing its quinoline-benzoic acid core structure. Patent CA3158057A1 and New Drug Approvals documentation outline two primary approaches, leveraging modern heterocyclic chemistry techniques .
Quinoline Core Formation
The quinoline moiety is synthesized via the Skraup reaction, where aniline derivatives undergo cyclization with glycerol under acidic conditions. A modified Skraup protocol is employed to introduce the 6-hydroxy substituent, critical for this compound’s biological activity. Key steps include:
-
Condensation : Reaction of 2-aminophenol with α,β-unsaturated ketones in the presence of at 120°C for 8 hours .
-
Cyclization : Treatment with polyphosphoric acid (PPA) at 150°C to form the quinoline ring .
Final Coupling and Purification
The quinoline and benzoic acid fragments are linked using a palladium-catalyzed coupling reaction:
Process Optimization and Scaling
Reaction Condition Refinement
Early-phase synthesis faced challenges with low yields (45–50%) due to byproduct formation. Optimization included:
-
Temperature Control : Maintaining 80°C ± 2°C during coupling reduced decarboxylation side reactions .
-
Catalyst Screening : Switching to improved coupling efficiency to 85% .
Purification Techniques
Final purification employs a three-step process:
-
Acid-Base Extraction : Partitioning between 1M HCl and ethyl acetate removes unreacted starting materials .
-
Crystallization : Slow cooling from hot ethanol yields needle-like crystals (purity >98%) .
-
Lyophilization : For formulations requiring anhydrous this compound .
Formulation Strategies
In Vivo Formulation Preparation
Preclinical studies use a standardized protocol:
Component | Volume (μL) | Role |
---|---|---|
DMSO | 50 | Primary solvent |
PEG300 | 30 | Solubility enhancer |
Tween 80 | 20 | Surfactant |
This mixture is sonicated for 15 minutes and filtered (0.22 μm) before administration .
Stability Considerations
This compound solutions exhibit:
-
Aqueous Instability : Rapid hydrolysis at pH >7.0, necessitating buffered formulations (pH 4.5–6.0) .
Quality Control Metrics
Analytical Characterization
Parameter | Method | Specification |
---|---|---|
Purity | HPLC (C18 column) | ≥99.0% |
Residual Solvents | GC-MS | <500 ppm DMF |
Heavy Metals | ICP-MS | <10 ppm |
Impurity Profiling
Major synthesis-related impurities:
Analyse Des Réactions Chimiques
Types de Réactions
Le cavosonstat subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant l'atome de chlore sur le cycle benzénique.
Réactifs et Conditions Courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlore gazeux ou la N-chlorosuccinimide.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
Applications de la Recherche Scientifique
Biologie : Enquête sur son rôle dans la modulation des processus cellulaires par l'inhibition de la GSNOR.
Médecine : Des essais cliniques ont exploré son efficacité dans le traitement de la mucoviscidose et de l'asthme en stabilisant la protéine régulatrice de la conductance transmembranaire de la mucoviscidose (CFTR)
Mécanisme d'Action
Le this compound exerce ses effets en inhibant l'enzyme S-nitrosoglutathion réductase (GSNOR). Cette inhibition entraîne une augmentation des niveaux de S-nitrosoglutathion (GSNO), qui à son tour stabilise la protéine CFTR sur la membrane cellulaire . La stabilisation de la CFTR améliore sa fonction, ce qui est particulièrement bénéfique dans des conditions comme la mucoviscidose où l'activité de la CFTR est compromise .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study GSNOR inhibition and its effects on nitric oxide signaling.
Biology: Investigated for its role in modulating cellular processes through GSNOR inhibition.
Medicine: Clinical trials have explored its efficacy in treating cystic fibrosis and asthma by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Industry: Potential applications in developing new therapeutic agents targeting GSNOR and related pathways.
Mécanisme D'action
Cavosonstat exerts its effects by inhibiting the enzyme S-nitrosoglutathione reductase (GSNOR). This inhibition leads to increased levels of S-nitrosoglutathione (GSNO), which in turn stabilizes the CFTR protein on the cell membrane . The stabilization of CFTR improves its function, which is particularly beneficial in conditions like cystic fibrosis where CFTR activity is compromised .
Comparaison Avec Des Composés Similaires
CFTR modulators are categorized into correctors , potentiators , amplifiers , read-through agents , and stabilizers based on their mechanisms. Below is a detailed comparison of Cavosonstat with key compounds in each class:
CFTR Stabilizers
Key Insight: this compound is the most advanced CFTR stabilizer but lacks clinical efficacy in trials.
CFTR Potentiators
CFTR Correctors
Key Insight : Correctors address CFTR processing defects, whereas this compound targets post-translational stability. Correctors have shown greater clinical success in combination regimens.
CFTR Amplifiers
Compound | Mechanism | Clinical Trial Outcomes |
---|---|---|
PTI-428 | Increases CFTR mRNA expression via HDAC7 inhibition | Phase II data show FEV1 improvement (5.7%) in F508del homozygotes |
Key Insight : Amplifiers act upstream of this compound by boosting CFTR transcription, offering a complementary mechanism.
Read-Through Agents
Compound | Mechanism | Clinical Trial Outcomes |
---|---|---|
Ataluren | Bypasses premature stop codons (e.g., G542X) | Phase III failed due to lack of efficacy |
Key Insight : Like this compound, Ataluren faced clinical setbacks despite preclinical promise, highlighting challenges in translating CFTR-targeted therapies.
Antisense Oligonucleotides
Compound | Mechanism | Clinical Trial Outcomes |
---|---|---|
QR-010 | Corrects F508del-CFTR mRNA via antisense oligonucleotides | Phase 1b ongoing; restores chloride transport in nasal epithelia |
Key Insight : QR-010 directly repairs CFTR mRNA, contrasting with this compound’s protein stabilization approach.
Research Findings and Clinical Implications
- Successful Combinations : Trikafta® (elexacaftor/tezacaftor/ivacaftor) demonstrates the efficacy of combining correctors and potentiators, a strategy this compound failed to augment .
- Emerging Alternatives : Antisense oligonucleotides (QR-010) and amplifiers (PTI-428) represent next-generation approaches with distinct mechanisms from this compound .
Activité Biologique
Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.
This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:
- Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
- Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .
Pharmacokinetics
This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:
- Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
- Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.
Phase 1 Trials
- Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
- Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .
Phase 2 Trials
- Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
- Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .
Summary of Key Data from Phase 2 Trial :
Endpoint | This compound (400 mg BID) | P-value |
---|---|---|
Absolute Change in FEV1 (% predicted) | 0.26 | 0.72 |
Absolute Change in Sweat Chloride (mmol/L) | -0.3 | 0.85 |
Change in CFQ-R Respiratory Domain | -2.90 | 0.35 |
Change in BMI | 0.21 | 0.11 |
These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .
Case Studies
Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:
- Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
- Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .
Future Directions
Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Cavosonstat in modulating CFTR stability, and how can this be experimentally validated?
this compound inhibits S-nitrosoglutathione reductase (GSNOR), stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein. To validate this mechanism:
- Use in vitro models (e.g., bronchial epithelial cells with CFTR mutations) to measure GSNOR activity via enzymatic assays .
- Quantify CFTR stability via Western blotting under oxidative stress conditions, comparing treated vs. untreated groups .
- Validate findings with siRNA-mediated GSNOR knockdown to confirm target specificity .
Q. What preclinical models are most appropriate for studying this compound’s efficacy in cystic fibrosis (CF) research?
- Primary models : Human bronchial epithelial (HBE) cells from CF patients (e.g., F508del mutation) to assess CFTR correction .
- Secondary models : In vivo murine CF models (e.g., Cftr-knockout mice) to evaluate lung function improvements via forced oscillation techniques .
- Ensure model selection aligns with the research question (e.g., mechanistic vs. translational outcomes) .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?
- Use a logarithmic dosing range (e.g., 0.1–100 µM in vitro) to identify the half-maximal inhibitory concentration (IC50) for GSNOR .
- Monitor off-target effects via high-throughput toxicity screening (e.g., mitochondrial membrane potential assays) .
- Apply the Hill equation to model dose-response curves and calculate efficacy thresholds .
Advanced Research Questions
Q. How can contradictory data on this compound’s clinical translatability be resolved through meta-analysis?
Contradictions may arise from variations in patient stratification (e.g., CFTR mutation subtypes) or endpoint selection (e.g., FEV1 vs. sweat chloride levels). To address this:
- Conduct a systematic review using PRISMA guidelines, filtering studies by cohort homogeneity and assay standardization .
- Perform subgroup meta-analysis to identify confounding variables (e.g., age, concurrent therapies) and adjust for heterogeneity .
- Use random-effects models to account for inter-study variability in effect sizes .
Q. What methodological strategies optimize this compound’s synergy with other CFTR modulators (e.g., Ivacaftor)?
- Design factorial experiments to test combinatorial effects:
- Vary this compound and Ivacaftor concentrations independently.
- Measure CFTR function via Ussing chamber assays .
Q. How can researchers address the lack of biomarkers for this compound’s target engagement in early-phase trials?
- Develop pharmacodynamic biomarkers :
- Quantify S-nitrosoglutathione (GSNO) levels in plasma via LC-MS/MS as a proxy for GSNOR inhibition .
- Use nasal potential difference (NPD) measurements to correlate CFTR activity with biomarker changes .
Q. What statistical approaches are recommended for analyzing longitudinal data from this compound trials?
- Use mixed-effects models to account for repeated measures and missing data .
- Adjust for intra-patient variability using generalized estimating equations (GEEs) .
- Validate trends with time-series analysis (e.g., autoregressive integrated moving average models) .
Q. Methodological Frameworks
Q. How to formulate a research question on this compound’s pharmacokinetic (PK) optimization?
Apply the P-E/I-C-O framework :
- Population : CF patients with residual CFTR function.
- Exposure : this compound administered at varying doses.
- Comparison : Placebo or standard care.
- Outcome : Peak plasma concentration (Cmax) and area under the curve (AUC) .
- Use "shell tables" to predefine PK parameters and covariates (e.g., age, renal function) .
Q. What criteria define a high-quality in vitro study for this compound?
- Reproducibility : Report intra- and inter-assay coefficients of variation (CV) for CFTR function assays .
- Controls : Include positive (e.g., Ivacaftor) and negative (vehicle) controls in all experiments .
- Data transparency : Share raw data (e.g., Western blot quantifications) in supplemental files with FAIR principles .
Q. Data Analysis & Reporting Standards
Q. How to ensure rigor in qualitative studies exploring patient experiences with this compound?
- Use thematic analysis with intercoder reliability checks (Cohen’s κ > 0.8) .
- Triangulate findings via mixed methods (e.g., surveys + focus groups) .
- Adhere to COREQ guidelines for reporting interview methodologies .
Q. What are the ethical considerations for collecting this compound trial data from pediatric populations?
Propriétés
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.